(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt
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Overview
Description
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a pyrimidinyl group, and an aminomethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This is typically achieved through a nucleophilic substitution reaction, where a pyrimidinyl halide reacts with the naphthyridine core.
Final Salt Formation: The sodium salt is formed by neutralizing the final product with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrimidinyl halides in the presence of a base like potassium carbonate.
Major Products
Scientific Research Applications
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its naphthyridine core and the presence of both aminomethyl and pyrimidinyl groups make it a versatile compound with broad research and industrial applications.
Properties
Molecular Formula |
C22H30N5NaO2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
sodium;(3S)-8-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)octanoate |
InChI |
InChI=1S/C22H31N5O2.Na/c1-15-25-13-19(14-26-15)16(11-21(28)29)6-3-2-4-8-20-18(12-23)10-17-7-5-9-24-22(17)27-20;/h10,13-14,16H,2-9,11-12,23H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
CMPRSWACEVGCAR-NTISSMGPSA-M |
Isomeric SMILES |
CC1=NC=C(C=N1)[C@@H](CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NC=C(C=N1)C(CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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